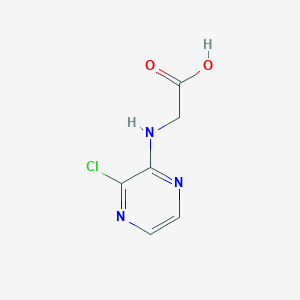

Glycine, N-(3-chloro-2-pyrazinyl)-

説明

Glycine, N-(3-chloro-2-pyrazinyl)- is a chemical compound with the molecular formula C6H6ClN3O2 . It is a derivative of glycine, which is the simplest and smallest of amino acids .

Molecular Structure Analysis

The molecular structure of Glycine, N-(3-chloro-2-pyrazinyl)- consists of a glycine molecule attached to a 3-chloro-2-pyrazinyl group . The molecular weight of this compound is 187.58 .科学的研究の応用

Pharmacological Activity

Pyrazine derivatives, including “Glycine, N-(3-chloro-2-pyrazinyl)-”, possess numerous noteworthy pharmacological effects. They have been found to exhibit antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory properties .

Anti-Inflammatory Properties

“Glycine, N-(3-chloro-2-pyrazinyl)-” has been found to have anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines like TNF-α, interleukin-6 (IL-6), and IL-1β and increases the production of the anti-inflammatory cytokine IL-10 in activated macrophages, leucocytes, and T lymphocytes in a pathological state .

Antagonistic Activity at the Glycine Site on the NMDA Receptor

“Glycine, N-(3-chloro-2-pyrazinyl)-” has been synthesized and evaluated for in vitro/in vivo antagonistic activity at the glycine site on the N-methyl-D-aspartate receptor (NMDA) .

Role in the Synthesis of Biomolecules

Glycine, also known as amino acetic acid, is an important component of many proteins and plays a crucial role in the synthesis of many biomolecules, including creatine and purine nucleotides .

Role in the Food Industry

Pyrazine derivatives, including “Glycine, N-(3-chloro-2-pyrazinyl)-”, have been proven important scaffold in perfumeries, food industries, and pharmaceuticals .

Role in the Pharmaceutical Industry

Many synthesized pyrazine derivatives, including “Glycine, N-(3-chloro-2-pyrazinyl)-”, deserve special attention because of their pharmacological activity. For instance, Pyrazinamide is a known anti-tuberculosis agent, Glipizide is an anti-diabetic, amiloride is a diuretic, thionazine is an insecticide and nematicide, and bortezomib and Oltipraz are anti-cancer drugs .

作用機序

Target of Action

Glycine, a component of the compound, is known to interact with strychnine-sensitive and strychnine-insensitive glycine binding sites located on the nmda receptor complex .

Mode of Action

The interaction of glycine with its targets can lead to changes in the receptor’s function, potentially influencing neural transmission .

Biochemical Pathways

The interaction of glycine with the nmda receptor complex suggests that it may influence pathways related to neural transmission .

Result of Action

The interaction of glycine with the nmda receptor complex suggests that it may have effects on neural transmission .

特性

IUPAC Name |

2-[(3-chloropyrazin-2-yl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c7-5-6(9-2-1-8-5)10-3-4(11)12/h1-2H,3H2,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWIAQOGRCJWBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)NCC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601304580 | |

| Record name | N-(3-Chloro-2-pyrazinyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Chloropyrazin-2-yl)amino]acetic acid | |

CAS RN |

1080650-25-4 | |

| Record name | N-(3-Chloro-2-pyrazinyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1080650-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Chloro-2-pyrazinyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

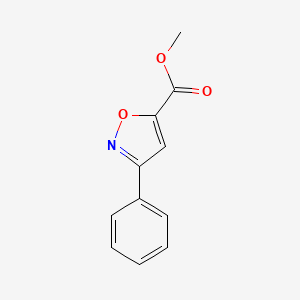

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B6590392.png)

![Methyl imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B6590460.png)

![1,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B6590467.png)

![(5'-Amino-3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-yl)-methyl-carbamic acid tert-butyl ester](/img/structure/B6590476.png)